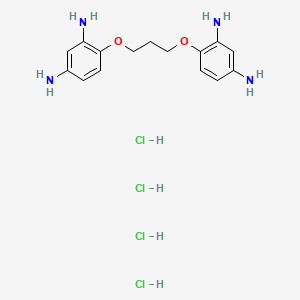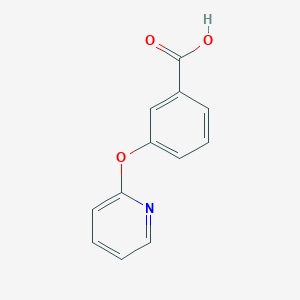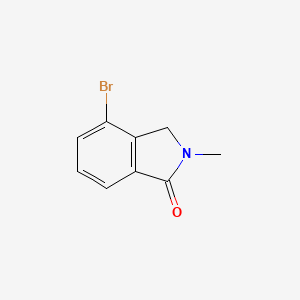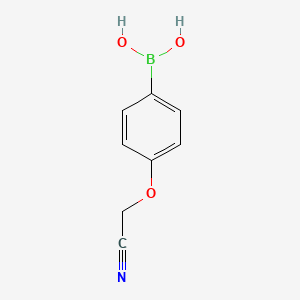
2-シアノ-5-フルオロベンジルブロミド
概要
説明
2-Cyano-5-fluorobenzyl bromide, also known as 2-(bromomethyl)-4-fluorobenzonitrile, is an organic compound with the molecular formula C₈H₅BrFN and a molecular weight of 214.03 g/mol . This compound is characterized by the presence of a benzyl group substituted with a cyano group at the 2-position, a fluorine atom at the 5-position, and a bromine atom at the benzyl position . It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
科学的研究の応用
2-Cyano-5-fluorobenzyl bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Biology: It is used in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: The compound is involved in the synthesis of drugs with anti-cancer, anti-inflammatory, and antibiotic properties.
Industry: It is used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-5-fluorobenzyl bromide typically involves the bromination of 2-cyano-5-fluorobenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) as brominating agents under controlled conditions . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of 2-Cyano-5-fluorobenzyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity . The compound is then purified through recrystallization or distillation techniques.
化学反応の分析
Types of Reactions: 2-Cyano-5-fluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) are commonly used in the presence of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or oxidizing agents like potassium permanganate (KMnO₄) are employed under controlled conditions.
Major Products:
Substituted Benzyl Derivatives: Products formed by nucleophilic substitution reactions.
Amines and Carboxylic Acids: Products formed by reduction and oxidation of the cyano group.
作用機序
The mechanism of action of 2-Cyano-5-fluorobenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The cyano group can participate in various transformations, including reduction and oxidation, leading to the formation of diverse products. The compound’s reactivity is influenced by the electron-withdrawing effects of the cyano and fluorine substituents, which stabilize the transition states during reactions.
類似化合物との比較
- 2-Cyano-4-fluorobenzyl bromide
- 2-Cyano-5-chlorobenzyl bromide
- 2-Cyano-5-bromobenzyl bromide
Comparison: 2-Cyano-5-fluorobenzyl bromide is unique due to the presence of both cyano and fluorine substituents, which impart distinct electronic properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
2-(bromomethyl)-4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCAGFNTASDQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621181 | |
| Record name | 2-(Bromomethyl)-4-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421552-12-7 | |
| Record name | 2-(Bromomethyl)-4-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)-4-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














